molecular formula C9H15NO2 B098814 Cyclohexyl vinylcarbamate CAS No. 15896-09-0

Cyclohexyl vinylcarbamate

Cat. No.: B098814
CAS No.: 15896-09-0
M. Wt: 169.22 g/mol
InChI Key: KEBIPYRRRTZHIQ-UHFFFAOYSA-N
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Description

Cyclohexyl vinylcarbamate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

15896-09-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

cyclohexyl N-ethenylcarbamate

InChI

InChI=1S/C9H15NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)

InChI Key

KEBIPYRRRTZHIQ-UHFFFAOYSA-N

SMILES

C=CNC(=O)OC1CCCCC1

Canonical SMILES

C=CNC(=O)OC1CCCCC1

Other CAS No.

15896-09-0

Origin of Product

United States

Q & A

Q. What are the recommended methods for synthesizing cyclohexyl vinylcarbamate with high purity in a laboratory setting?

this compound can be synthesized via the reaction of cyclohexanol with vinyl isocyanate under anhydrous conditions, often catalyzed by triethylamine to enhance efficiency. Key parameters include temperature control (20–25°C), inert atmosphere (N₂), and stoichiometric optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Safety protocols for handling vinyl compounds—such as using explosion-proof equipment and avoiding static discharge—are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the cyclohexyl ring (δ 1.2–2.0 ppm) and vinyl carbamate groups (δ 4.5–5.5 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • GC-MS : Validates molecular weight (e.g., m/z 169 for the parent ion) and purity .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizers or heat sources.
  • Handling : Use indirect-vent goggles, nitrile gloves, and flame-resistant lab coats. Static discharge prevention (grounded equipment) is essential due to flammability risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymerization or ring-opening reactions?

Cyclohexyl substituents induce steric effects that dictate regioselectivity. For example, tertiary cyclohexyl cations (e.g., from acid-catalyzed reactions) favor equatorial product formation (80% selectivity) due to reduced steric strain, as observed in analogous systems . Computational modeling (DFT) can predict transition states and optimize reaction pathways for tailored polymer architectures.

Q. What strategies resolve discrepancies in reported reaction yields under varying catalytic conditions?

Systematic Design of Experiments (DOE) is recommended. For instance, adjust liquid hourly space velocity (LHSV) and hydrogen flow rates (e.g., 0.62–0.64 mol H₂/mol substrate) to optimize selectivity, as demonstrated in hydroalkylation studies . Contradictions in yield data often arise from impurities in starting materials or unaccounted side reactions (e.g., Diels-Alder adducts), necessitating rigorous analytical validation .

Q. How can computational models predict the thermal stability of this compound under high-temperature conditions?

Kinetic modeling based on low-temperature oxidation mechanisms (e.g., cyclohexane’s reaction with OH radicals) can extrapolate degradation pathways. Parameters like bond dissociation energy (BDE) for C-O (≈85 kcal/mol) and activation barriers for retro-ene reactions inform stability thresholds . Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres provides experimental validation.

Q. What advanced analytical methods quantify trace impurities in this compound?

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradient (detection at 210 nm) to resolve residual vinyl isocyanate (<0.1% limit).
  • Headspace GC-MS : Identifies volatile byproducts (e.g., cyclohexene derivatives) .

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